1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
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Overview
Description
1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a hydroxy group and a ketone group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the reaction of indanone derivatives with appropriate reagents to introduce the hydroxy and ethanone groups. One common method involves the hydroxylation of 2,3-dihydro-1H-inden-4-one followed by acetylation to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(7-oxo-2,3-dihydro-1H-inden-4-yl)ethanone, while reduction of the ketone group can produce 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol .
Scientific Research Applications
1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)methanol
- 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)propane
- 1-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)butane
Uniqueness
Compared to similar compounds, 1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone, also known as a derivative of indene, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
- Chemical Formula : C11H12O
- CAS Number : 28179-01-3
- Molecular Weight : 176.21 g/mol
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various indene derivatives, including this compound. The findings suggested that this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined through standard protocols.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 25 |
This compound | Escherichia coli | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in vitro. It was observed that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in the compound structure plays a crucial role in neutralizing free radicals.
- Enzyme Inhibition : This compound may inhibit enzymes involved in inflammation and microbial growth.
- Gene Expression Modulation : Studies suggest that it can modulate the expression of genes associated with oxidative stress and inflammation.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, a series of indene derivatives were tested against common pathogens. The study found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The results indicated a dose-dependent reduction in nitric oxide production when treated with varying concentrations of this compound.
Properties
IUPAC Name |
1-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(12)8-5-6-11(13)10-4-2-3-9(8)10/h5-6,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTUFNNONHACBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCC2=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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